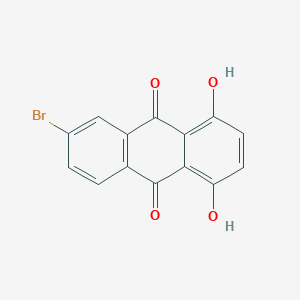

6-Bromo-1,4-dihydroxyanthracene-9,10-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1,4-dihydroxyanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7BrO4/c15-6-1-2-7-8(5-6)14(19)12-10(17)4-3-9(16)11(12)13(7)18/h1-5,16-17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGUFCHWQQUJRGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C3=C(C=CC(=C3C2=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 6 Bromo 1,4 Dihydroxyanthracene 9,10 Dione and Analogues

Precursor Synthesis and Selective Functionalization of the Anthracene (B1667546) Core

The construction of the 6-bromo-1,4-dihydroxyanthraquinone scaffold begins with the synthesis of the core 1,4-dihydroxyanthraquinone, commonly known as quinizarin (B34044). wikipedia.org Subsequent regioselective bromination presents a significant chemical challenge.

Strategies for Introducing Hydroxyl Groups at the 1,4-Positions

The most prevalent method for synthesizing the quinizarin core involves the condensation of phthalic anhydride (B1165640) with a suitable hydroquinone (B1673460) precursor. wikipedia.org A common industrial approach is the reaction of phthalic anhydride with p-chlorophenol in the presence of sulfuric acid and boric acid, followed by hydrolysis of the resulting chloro-substituted intermediate. wikipedia.orgresearchgate.netgoogle.comorgsyn.org

The reaction typically proceeds by heating a mixture of p-chlorophenol, phthalic anhydride, concentrated sulfuric acid, and boric acid. orgsyn.orgslideshare.net The temperature is raised to around 200°C for several hours. researchgate.netorgsyn.org This method has been shown to produce higher yields compared to using hydroquinone as the starting material. researchgate.net The use of fuming sulfuric acid (oleum) can reduce the total amount of acid waste produced. google.comgoogle.com

Another established method is the Bohn-Schmidt reaction, which involves the direct hydroxylation of an existing anthraquinone (B42736) that already possesses at least one hydroxyl group, using fuming sulfuric acid, sometimes with a boric acid catalyst. wikipedia.org While effective for polyhydroxylation, controlling the regioselectivity to achieve a specific 1,4-dihydroxy pattern from a simpler precursor can be challenging. wikipedia.org

Table 1: Comparison of Synthetic Conditions for Quinizarin (1,4-dihydroxyanthraquinone)

| Precursors | Reagents | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| Phthalic anhydride, p-chlorophenol | Conc. H₂SO₄, Boric acid | 200°C | 3.5 hours | High | researchgate.netorgsyn.org |

| Phthalic anhydride, p-chlorophenol | 20% Oleum, Boric anhydride | 200°C | 16 hours | ~80% (93% purity) | google.com |

| Phthalic anhydride, p-chlorophenol | Microwave irradiation | - | 10 minutes | - | researchgate.net |

| Phthalic anhydride, Hydroquinone | Conc. H₂SO₄, Boric acid | 200°C | 3.5 hours | Lower than p-chlorophenol | researchgate.net |

Regioselective Bromination Techniques for Anthraquinone Scaffolds

Achieving regioselective bromination of the 1,4-dihydroxyanthraquinone scaffold at the 6-position is a non-trivial synthetic step. The 1- and 4-hydroxyl groups are strong activating groups that direct electrophilic substitution primarily to the 2- and 3-positions of the same ring. Bromination on the distal, less-activated ring requires carefully controlled conditions or multi-step strategies.

One approach involves the direct bromination of a precursor like 1-aminoanthraquinone (B167232). For instance, 1-aminoanthraquinone can be dibrominated at the 2- and 4-positions in concentrated sulfuric acid. Subsequent hydrolysis of the 1-amino-2,4-dibromoanthraquinone (B109406) intermediate, facilitated by the presence of an aldehyde, can yield 1-amino-2-bromo-4-hydroxyanthraquinone. google.com While this demonstrates bromination and hydroxylation on the same ring, achieving substitution on the second ring requires different tactics.

For substitution on the second ring, strategies often involve starting with precursors that already contain the desired substitution pattern or using directing groups to control the position of incoming electrophiles. A multi-step synthesis starting from 4-bromoaniline (B143363) has been used to prepare 6-bromo-4-iodoquinoline, demonstrating a method to build a heterocyclic system with a predefined bromine position. atlantis-press.comresearchgate.net While not a direct bromination of an anthraquinone, such strategies of building the core from specifically functionalized precursors are key to achieving complex substitution patterns that are inaccessible through direct electrophilic substitution. researchgate.net

Catalytic Approaches in the Synthesis of Brominated Dihydroxyanthraquinones

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Transition metals, Lewis acids, and organocatalysts play a pivotal role in the assembly and functionalization of anthraquinone structures.

Transition Metal-Catalyzed Cycloaddition Reactions for Anthraquinone Assembly

Transition metal-catalyzed reactions, particularly [4+2] cycloadditions (Diels-Alder reactions), offer a powerful and convergent route to construct the anthraquinone core. researchgate.net These methods allow for the assembly of highly functionalized rings from simpler precursors, providing excellent control over the final substitution pattern. nih.gov For example, a substituted diene can be reacted with a functionalized chlorojuglone (a naphthoquinone derivative) under thermal conditions to assemble the anthraquinone framework. nih.gov

Metals such as palladium, rhodium, copper, and iron are frequently used to catalyze these transformations. researchgate.netnih.gov Palladium-catalyzed coupling reactions, like the Suzuki-Miyaura coupling, are also employed to connect different aromatic fragments, which can then be cyclized to form the final anthraquinone product. nih.govuwa.edu.au This approach is particularly valuable for synthesizing complex dimers or unsymmetrically substituted anthraquinones. nih.gov

Lewis Acid and Organocatalysis in Anthraquinone Functionalization

Lewis acids are fundamental catalysts in classical anthraquinone synthesis, most notably in the Friedel-Crafts acylation reaction between phthalic anhydride and benzene (B151609) derivatives. nbinno.com Aluminum chloride (AlCl₃) is a common Lewis acid used for this purpose. orgsyn.org Boric acid also acts as a catalyst in the synthesis of quinizarin, facilitating the condensation reaction. google.comorgsyn.org

Organocatalysis offers a metal-free alternative for various organic transformations. In the context of anthraquinone chemistry, organocatalysts can be used to promote C-H functionalization. nih.govrsc.org For instance, anthraquinone-based covalent organic frameworks (COFs) have been developed as recyclable photocatalysts that can activate C-H bonds via a direct hydrogen atom transfer (d-HAT) mechanism under visible light. nih.govrsc.org This allows for the introduction of new C-C or C-N bonds onto the anthraquinone scaffold. While not a direct bromination, these advanced catalytic methods open new avenues for the functionalization of the core structure, which could be adapted for halogenation.

Green Chemistry Principles in Synthetic Methodologies

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. paperpublications.orggreenchemistry-toolkit.org These principles are increasingly being applied to the synthesis of anthraquinones to address environmental concerns associated with traditional methods, which often use large quantities of strong acids and high temperatures. google.compaperpublications.org

Key green chemistry strategies applicable to anthraquinone synthesis include:

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times and, in some cases, allow for solvent-free conditions. researchgate.netrasayanjournal.co.in For example, the synthesis of quinizarin from phthalic anhydride and p-chlorophenol can be completed in just 10 minutes under microwave irradiation. researchgate.net

Use of Greener Solvents : Traditional syntheses often use hazardous solvents. Research is focused on replacing these with more benign alternatives, such as water or recoverable solvents like alcohols and acetone. paperpublications.org

Catalysis : As discussed previously, using catalytic amounts of a substance is inherently greener than using stoichiometric reagents. Solid acid catalysts are being explored to replace corrosive liquid acids like H₂SO₄.

Atom Economy : Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core principle. greenchemistry-toolkit.org Cycloaddition reactions are often cited as having excellent atom economy. researchgate.net

Energy Efficiency : Conducting reactions at ambient temperature and pressure reduces energy consumption. paperpublications.org Photocatalytic methods that utilize visible light are a promising approach in this regard. nih.govnih.gov

Table 2: Application of Green Chemistry Principles to Anthraquinone Synthesis

| Green Principle | Application in Anthraquinone Synthesis | Example | Reference |

|---|---|---|---|

| Waste Prevention | Reducing use of strong acids like H₂SO₄ by using oleum. | Synthesis of quinizarin using a reduced volume of fuming sulfuric acid. | google.comgoogle.com |

| Atom Economy | Using cycloaddition reactions to construct the core. | Diels-Alder reaction to form the anthraquinone skeleton. | researchgate.netnih.gov |

| Energy Efficiency | Microwave-assisted synthesis to reduce reaction time and energy input. | Quinizarin synthesis in 10 minutes. | researchgate.net |

| Safer Solvents/Reagents | Development of solvent-free reaction conditions. | Dry media synthesis under microwave irradiation. | rasayanjournal.co.in |

| Catalysis | Use of recyclable heterogeneous photocatalysts. | Anthraquinone-based COFs for C-H functionalization. | nih.govrsc.org |

Solvent-Free and Aqueous Media Syntheses

In recent years, a major focus in chemical synthesis has been the development of "green" methodologies that reduce or eliminate the use of hazardous organic solvents. tandfonline.com For the synthesis of anthraquinone derivatives, this has led to the exploration of solvent-free conditions and the use of water as a reaction medium. tandfonline.com

Aqueous Media Synthesis: Water is an ideal solvent for green chemistry as it is inexpensive, non-toxic, and environmentally friendly. tandfonline.com Researchers have developed an efficient method for synthesizing anthraquinone derivatives from phthalic anhydride and substituted benzenes using alum (KAl(SO₄)₂·12H₂O) as an inexpensive, non-toxic, and readily available catalyst in water. tandfonline.com This approach offers several advantages, including high product yields (70-96%), short reaction times (60-120 minutes), mild reaction conditions, and a simple work-up procedure. tandfonline.com While many traditional methods require harsh conditions like fuming sulfuric acid, this aqueous method provides a much milder and more sustainable alternative. tandfonline.com

Solvent-Free Synthesis: Solvent-free, or "dry media," synthesis is another key strategy in green chemistry, often enhanced by microwave irradiation. researchgate.netrasayanjournal.co.in Microwave-assisted synthesis offers benefits such as drastically reduced reaction times (from hours to minutes), single-pot procedures, and higher yields. rasayanjournal.co.in This technique involves the direct absorption of microwave energy by the reactant molecules, leading to a rapid increase in temperature and accelerated reaction rates. rasayanjournal.co.in

Solid acid catalysts have also been employed for the solvent-free Friedel-Crafts reaction to produce anthraquinone derivatives in a single step with good yields. researchgate.net These catalysts can often be regenerated and reused for several cycles without a significant loss of activity, adding to the sustainability of the process. researchgate.net The combination of microwave irradiation with solvent-free conditions represents a powerful, efficient, and environmentally friendly path for the synthesis of anthraquinone dyes and their analogues. rasayanjournal.co.in

Table 1: Comparison of Green Synthetic Strategies for Anthraquinone Derivatives

| Synthetic Approach | Medium | Catalyst/Method | Key Advantages | Typical Yields | Reference |

|---|---|---|---|---|---|

| Aqueous Synthesis | Water | Alum (KAl(SO₄)₂·12H₂O) | Inexpensive, non-toxic catalyst; mild conditions; simple work-up. | 70-96% | tandfonline.com |

| Solvent-Free Synthesis | None (Dry Media) | Microwave Irradiation | Drastically reduced reaction time; one-pot synthesis; high purity. | Not specified | rasayanjournal.co.in |

| Solvent-Free Synthesis | None | Solid Acid Catalysts (e.g., M(IV)PWs) | Single-step reaction; reusable catalyst; good yields. | Good | researchgate.net |

One-Pot and Multi-Component Reaction Approaches

One-pot syntheses and multi-component reactions (MCRs) are highly efficient strategies that allow for the construction of complex molecules in a single procedural step, avoiding the lengthy separation and purification of intermediates. nih.gov These methods are characterized by high atom economy, reduced resource consumption (time, energy, solvents), and simplified experimental procedures. nih.govijcrt.org

One-Pot Synthesis: A one-pot reaction involves adding multiple reagents sequentially to a reactor without isolating the intermediate products. This approach has been successfully applied to the synthesis of 1,4-dihydroxyanthraquinone derivatives. For instance, a series of shikonin (B1681659) analogs, including a brominated derivative, were synthesized in a one-pot reaction of quinizarin (1,4-dihydroxyanthraquinone) with β,γ-unsaturated aldehydes in methanol (B129727) under mild conditions. nih.gov When 6-bromo-1,4-dihydroxyanthraquinone was used as the starting material, a mixture of regioisomers was obtained, highlighting a common challenge in the synthesis of substituted anthraquinones. nih.gov Microwave-assisted syntheses are also frequently conducted as one-pot procedures, further enhancing their efficiency. rasayanjournal.co.in

Multi-Component Reactions (MCRs): MCRs are processes where three or more reactants are combined in a single step to form a product that incorporates substantial portions of all the reactant molecules. nih.gov While specific MCRs for 6-Bromo-1,4-dihydroxyanthracene-9,10-dione are not extensively detailed, the principles are widely applied in heterocyclic and medicinal chemistry. nih.govijcrt.org For example, a one-pot, three-component condensation reaction has been used to synthesize aminoanthraquinone derivatives under solvent- and catalyst-free conditions, showcasing the power of MCRs to generate molecular diversity efficiently. researchgate.net The development of novel MCRs remains an active area of research for creating libraries of complex and potentially bioactive molecules like anthraquinone analogues. nih.gov

Table 2: Overview of One-Pot and Multi-Component Strategies

| Reaction Type | Example Substrates | Key Features | Reference |

|---|---|---|---|

| One-Pot Synthesis | 6-bromo-1,4-dihydroxyanthraquinone and cinnamaldehyde | Synthesis of shikonin analogs; proceeds under mild conditions. | nih.gov |

| One-Pot, Solvent-Free | Phthalic anhydride and catechol | Microwave-assisted; drastically reduced reaction times. | rasayanjournal.co.in |

| Three-Component Reaction | Aminoanthraquinones, triethyl orthoformate, CH-acid compounds | Solvent- and catalyst-free; efficient generation of derivatives. | researchgate.net |

Purification and Isolation Techniques for Brominated Dihydroxyanthraquinones

The effective purification and isolation of the target compound are critical steps in any synthetic process. For brominated dihydroxyanthraquinones, a combination of techniques is employed to ensure the removal of unreacted starting materials, catalysts, and isomeric byproducts.

A common and effective method for purifying dihydroxyanthraquinones is fractional precipitation, which leverages differences in solubility. google.comgoogle.com In some procedures, upon completion of the reaction, the solution is cooled, causing the desired product to precipitate while impurities remain dissolved in the reaction medium. google.com For instance, in the synthesis of 1,5- and 1,8-dihydroxyanthraquinone, the 1,5-isomer can be selectively precipitated from the hot reaction mixture (e.g., >80-95°C), filtered off, and then the mother liquor can be cooled to precipitate the 1,8-isomer. google.com This technique is particularly useful for separating isomers with different solubility profiles at various temperatures.

Standard laboratory techniques are also essential. Thin-layer chromatography (TLC) is widely used to monitor the progress of the reaction and confirm the formation of the final product. asianpubs.org Once the reaction is complete, the crude product is often isolated by filtration. google.com Subsequent purification typically involves washing with solvents like water or ethanol (B145695) to remove residual acids or other impurities, followed by recrystallization from an appropriate solvent, such as ethanol, to obtain the final product with high purity. ijcrt.orgasianpubs.orgnih.gov

Spectroscopic and Crystallographic Elucidation of 6 Bromo 1,4 Dihydroxyanthracene 9,10 Dione Derivatives

Vibrational Spectroscopy: Infrared and Raman Analysis for Molecular Structure Confirmation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for the confirmation of the molecular structure of 6-Bromo-1,4-dihydroxyanthracene-9,10-dione. By identifying the characteristic vibrational modes of its functional groups, these methods provide a molecular fingerprint.

The structure of 6-Bromo-1,4-dihydroxyanthracene-9,10-dione features several key functional groups: hydroxyl (-OH), carbonyl (C=O), aromatic rings, and a carbon-bromine (C-Br) bond. The presence of intramolecular hydrogen bonds between the hydroxyl and carbonyl groups significantly influences the vibrational frequencies. researchgate.net

Key Research Findings:

Hydroxyl Group (-OH): The O-H stretching vibrations are typically observed as a broad band in the IR spectrum, usually in the range of 3200-3600 cm⁻¹. The broadening and shift to lower wavenumbers are indicative of strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen atoms.

Carbonyl Groups (C=O): The anthraquinone (B42736) moiety possesses two types of carbonyl groups: a "chelated" carbonyl involved in hydrogen bonding and a "free" carbonyl. This results in two distinct C=O stretching bands in the IR spectrum. The chelated C=O appears at a lower frequency (around 1630-1650 cm⁻¹) due to the weakening of the double bond through hydrogen interaction, while the free C=O is expected around 1670-1690 cm⁻¹.

Aromatic C=C and C-H Bonds: The stretching vibrations of the aromatic C=C bonds appear in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹.

Carbon-Bromine (C-Br) Bond: The C-Br stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹, confirming the presence of the bromine substituent.

The table below summarizes the expected characteristic vibrational frequencies for 6-Bromo-1,4-dihydroxyanthracene-9,10-dione.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|---|

| Hydroxyl (-OH) | Stretching | 3200-3600 | Broad band due to intramolecular hydrogen bonding |

| Carbonyl (C=O, chelated) | Stretching | 1630-1650 | Lower frequency due to hydrogen bonding |

| Carbonyl (C=O, free) | Stretching | 1670-1690 | Typical quinone carbonyl frequency |

| Aromatic (C=C) | Stretching | 1450-1600 | Multiple bands expected |

| Carbon-Bromine (C-Br) | Stretching | 500-600 | Confirms bromination |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton, Carbon-13, and Two-Dimensional Techniques for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural assignment of 6-Bromo-1,4-dihydroxyanthracene-9,10-dione. ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR experiments provide detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.

Key Research Findings:

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the hydroxyl protons. The hydroxyl protons (1-OH and 4-OH) are expected to appear as sharp singlets at a significantly downfield chemical shift (typically δ 12-14 ppm) due to strong intramolecular hydrogen bonding. The aromatic protons will appear in the δ 7.5-8.5 ppm range. The specific coupling patterns (e.g., doublets, doublets of doublets) will depend on the adjacent protons, allowing for the precise assignment of each proton on the aromatic rings. For instance, data from the related 2-bromoanthraquinone (B1267325) shows signals in the δ 7.9-8.3 ppm range. google.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display signals for all 14 carbon atoms in the molecule. The carbonyl carbons (C9 and C10) are the most deshielded, appearing around δ 180-190 ppm. The carbons bearing the hydroxyl groups (C1 and C4) will resonate at approximately δ 150-160 ppm. The carbon attached to the bromine atom (C6) will be shifted to a higher field (around δ 120-130 ppm) due to the heavy atom effect. The remaining aromatic carbons will appear in the δ 110-140 ppm region.

Two-Dimensional (2D) NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguous assignments. huji.ac.il

COSY establishes proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons within the aromatic rings.

HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protonated carbons.

HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for assigning quaternary carbons (like the carbonyls and substituted aromatic carbons) and piecing together the molecular fragments.

The tables below present the predicted NMR data for 6-Bromo-1,4-dihydroxyanthracene-9,10-dione.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| 1-OH, 4-OH | 12.0 - 14.0 | Singlet (s) | Downfield shift due to strong H-bonding |

| Aromatic H | 7.5 - 8.5 | Multiplet (m) | Specific shifts and couplings depend on position |

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C9, C10 | 180 - 190 | Carbonyl carbons |

| C1, C4 | 150 - 160 | Carbons attached to hydroxyl groups |

| C6 | 120 - 130 | Carbon attached to bromine |

| Other Aromatic C | 110 - 140 | Remaining aromatic carbons |

Mass Spectrometry: Fragmentation Patterns and Molecular Weight Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of 6-Bromo-1,4-dihydroxyanthracene-9,10-dione by analyzing its fragmentation patterns upon ionization. The molecular weight of this compound is 319.11 g/mol . bldpharm.com

Key Research Findings:

Molecular Ion Peak (M⁺): In electron ionization (EI) mass spectrometry, the spectrum will show a prominent molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the molecular ion will appear as a characteristic doublet (M⁺ and M+2) of nearly equal intensity, at m/z 318 and 320.

Fragmentation Pathways: The molecular ions of anthraquinones are relatively stable but undergo characteristic fragmentations. chemguide.co.uk The most common fragmentation pathway involves the successive loss of neutral carbon monoxide (CO) molecules from the quinone ring. nih.govresearchgate.net

A primary fragmentation would be the loss of a CO molecule, leading to a fragment ion at m/z 290/292.

A subsequent loss of a second CO molecule would produce an ion at m/z 262/264.

Other possible fragmentations include the loss of a bromine radical (·Br), followed by the loss of CO molecules, or the loss of a hydroxyl radical (·OH). The fragmentation of anthraquinones can be complex, but these pathways represent the most common and structurally informative cleavages. researchgate.net

The following table details the expected key ions in the mass spectrum of 6-Bromo-1,4-dihydroxyanthracene-9,10-dione.

| m/z | Proposed Fragment | Notes |

|---|---|---|

| 318/320 | [C₁₄H₇BrO₄]⁺ | Molecular ion peak (M⁺, M+2), characteristic bromine isotope pattern |

| 290/292 | [M - CO]⁺ | Loss of one carbon monoxide molecule |

| 262/264 | [M - 2CO]⁺ | Loss of two carbon monoxide molecules |

| 239 | [M - Br]⁺ | Loss of a bromine radical |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of 6-Bromo-1,4-dihydroxyanthracene-9,10-dione by probing the electronic transitions between molecular orbitals. The spectrum is characterized by several absorption bands corresponding to different types of transitions.

Key Research Findings:

The electronic spectrum of the anthraquinone core is characterized by π→π* and n→π* transitions. nih.gov The introduction of electron-donating hydroxyl groups and the electron-withdrawing bromine atom modifies the energies of these transitions.

π→π Transitions:* Strong absorption bands in the UV region (typically 250-350 nm) are assigned to π→π* transitions within the aromatic system. Substitution with hydroxyl groups often causes a bathochromic (red) shift of these bands compared to the unsubstituted anthraquinone. acs.orgnih.gov

n→π Transitions:* A weaker, longer-wavelength absorption band in the visible region (around 400-500 nm) is characteristic of the n→π* transition involving the non-bonding electrons of the carbonyl oxygen atoms. This band is responsible for the colored appearance of the compound.

Intramolecular Charge Transfer (CT): The presence of both electron-donating hydroxyl groups and the anthraquinone acceptor core can lead to intramolecular charge transfer (CT) transitions. These CT bands often appear in the visible region and contribute significantly to the color of the molecule. Theoretical studies on hydroxy anthraquinones have helped in assigning these characteristic bands. researchgate.netresearchgate.net

The table below outlines the probable electronic transitions for 6-Bromo-1,4-dihydroxyanthracene-9,10-dione.

| Wavelength Range (nm) | Transition Type | Relative Intensity |

|---|---|---|

| ~250-290 | π→π | High |

| ~320-350 | π→π | Medium to High |

| ~450-500 | n→π* / Charge Transfer (CT) | Low to Medium |

X-ray Diffraction Studies: Crystal Structure, Packing, and Intermolecular Interactions

Key Research Findings from the Analog 2-Bromo-1,4-dihydroxy-9,10-anthraquinone:

Molecular Geometry: The molecule is essentially planar, a common feature for the rigid anthraquinone core. nih.gov Strong intramolecular hydrogen bonds are observed between the hydroxyl protons and the adjacent carbonyl oxygens (O—H···O). These interactions lead to the formation of quasi-six-membered rings, which contribute to the planarity and stability of the molecule. The O···O distances for these hydrogen bonds are typically around 2.5-2.6 Å. nih.gov

Crystal System and Space Group: The 2-bromo analog crystallizes in the orthorhombic space group Pca2₁. nih.gov The specific crystal system for the 6-bromo isomer may differ, but the packing is likely to be governed by similar intermolecular forces.

The crystallographic data for the analogous 2-bromo-1,4-dihydroxy-9,10-anthraquinone is presented below as a reference.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₇BrO₄ |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| Intramolecular H-Bond (O1···O4) | 2.536 (8) Å |

| Intramolecular H-Bond (O2···O3) | 2.568 (9) Å |

| Molecular Conformation | Nearly planar |

Chiroptical Spectroscopy for Stereochemical Analysis (e.g., Circular Dichroism)

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a technique that measures the differential absorption of left- and right-circularly polarized light. It is exclusively used for the analysis of chiral molecules—molecules that are non-superimposable on their mirror images.

Key Research Findings:

The parent compound, 6-Bromo-1,4-dihydroxyanthracene-9,10-dione, is an achiral molecule. It possesses a plane of symmetry and is therefore superimposable on its mirror image. As a result, it does not exhibit a Circular Dichroism spectrum.

However, CD spectroscopy would be an essential tool for the stereochemical analysis of any chiral derivatives of this compound. If chiral centers were introduced into the molecule, for example, through the attachment of a chiral side chain, the resulting enantiomers would produce mirror-image CD spectra. chiralabsxl.com

The Exciton-Coupled Circular Dichroism (ECCD) method is a powerful, non-empirical technique for determining the absolute configuration of molecules containing two or more chromophores. researchgate.neteurekaselect.com If two chromophoric groups were introduced into a chiral derivative of 6-Bromo-1,4-dihydroxyanthracene-9,10-dione, the sign of the resulting "exciton couplet" in the CD spectrum could be directly correlated to the absolute spatial arrangement of those chromophores, thus establishing the molecule's absolute stereochemistry. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or radical ions. For 6-Bromo-1,4-dihydroxyanthracene-9,10-dione, EPR is not applicable to the neutral, ground-state molecule but is invaluable for studying its radical intermediates formed during redox processes.

Key Research Findings:

Formation of Radical Intermediates: The anthraquinone core is redox-active and can be readily reduced in one-electron steps to form a radical anion (semiquinone) and then a dianion. nih.gov Similarly, oxidation can produce a radical cation. These radical species can be generated chemically, electrochemically, or photochemically and are amenable to study by EPR spectroscopy.

Information from EPR Spectra: The EPR spectrum of the radical anion or cation of 6-Bromo-1,4-dihydroxyanthracene-9,10-dione would provide crucial information about its electronic structure.

g-factor: The g-factor value would help in identifying the nature of the radical species.

Hyperfine Coupling: The interaction of the unpaired electron's spin with the magnetic nuclei in the molecule (¹H, ¹³C, ⁷⁹Br, ⁸¹Br) leads to hyperfine splitting of the EPR signal. Analysis of these hyperfine coupling constants provides a detailed map of the spin density distribution across the molecule, revealing which atoms bear the most unpaired electron character. icm.edu.pl

Studying these radical intermediates is critical for understanding the mechanisms of reactions involving electron transfer, such as in biological systems or photocatalysis. bohrium.com The detection of such short-lived intermediates can provide definitive evidence for a radical-mediated reaction pathway. nih.gov

Computational and Theoretical Insights into 6 Bromo 1,4 Dihydroxyanthracene 9,10 Dione

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of anthraquinone (B42736) derivatives. By approximating the many-electron system's energy as a functional of the electron density, DFT offers a balance between computational cost and accuracy. Functionals such as B3LYP, often paired with basis sets like 6-311G++(d,p), are commonly employed to predict the molecular and electronic properties of such compounds. nih.govnii.ac.jp

The first step in a computational study is typically a geometry optimization, which locates the minimum energy structure on the potential energy surface. For 6-Bromo-1,4-dihydroxyanthracene-9,10-dione, this process refines bond lengths, bond angles, and dihedral angles to predict the most stable three-dimensional arrangement. The core anthracene-9,10-dione framework is largely planar. nih.gov The presence of two intramolecular hydrogen bonds between the hydroxyl protons and the adjacent quinone oxygens introduces quasi-ring formations, which significantly stabilize this planar conformation. nih.gov The bromine atom at the 6-position is not expected to induce significant deviation from planarity in the core structure.

Below is a table of predicted bond lengths for key interactions within the molecule, based on DFT calculations performed on analogous structures like 2-bromo-1,4-dihydroxy-9,10-anthraquinone. nih.gov

| Bond | Typical Calculated Bond Length (Å) |

| C=O (Ketone) | 1.24 |

| C-O (Hydroxy) | 1.34 |

| O-H (Hydroxy) | 0.98 |

| C-Br | 1.90 |

| C-C (Aromatic) | 1.39 - 1.42 |

| O···H (H-Bond) | 1.65 - 1.70 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov

The following interactive table presents representative energy values for FMOs based on DFT calculations for similar dihydroxyanthraquinone systems. nii.ac.jpresearchgate.net

| Molecular Orbital | Typical Energy (eV) | Description |

| LUMO | -2.5 to -3.0 | Electron acceptor, localized on the quinone moiety. |

| HOMO | -5.8 to -6.3 | Electron donor, localized on the hydroxy-phenyl ring. |

| HOMO-LUMO Gap | 3.3 to 3.5 | Indicator of chemical reactivity and stability. |

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In an MEP map, red regions indicate negative electrostatic potential (electron-rich areas), while blue regions signify positive electrostatic potential (electron-poor areas). nih.gov

For 6-Bromo-1,4-dihydroxyanthracene-9,10-dione, the MEP would show the most negative potential (red) concentrated around the carbonyl oxygen atoms, making them sites for electrophilic attack and hydrogen bond acceptors. The hydroxyl hydrogens would exhibit the most positive potential (blue), identifying them as hydrogen bond donors. The bromine atom would also be surrounded by a region of negative potential due to its lone pairs, while the aromatic protons would be associated with areas of moderately positive potential. nih.gov

Prediction and Analysis of Vibrational Spectra through Quantum Chemical Methods

Quantum chemical methods, particularly DFT, can accurately predict the vibrational spectra (Infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. researchgate.net These calculated frequencies, often scaled by an empirical factor to account for anharmonicity and basis set limitations, can be compared directly with experimental spectra to aid in the assignment of vibrational modes.

For 6-Bromo-1,4-dihydroxyanthracene-9,10-dione, key predicted vibrational modes would include:

O-H stretching: A broad band characteristic of strongly hydrogen-bonded hydroxyl groups.

C=O stretching: Intense peaks corresponding to the symmetric and asymmetric stretching of the two ketone groups.

C-C aromatic stretching: A series of bands in the fingerprint region.

C-O stretching and O-H bending: Modes associated with the phenolic groups.

C-Br stretching: A characteristic low-frequency vibration.

This table summarizes expected vibrational frequencies for key functional groups. researchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| O-H Stretch (H-bonded) | 3000 - 3200 | Stretching of the hydroxyl group protons. |

| C=O Stretch | 1620 - 1680 | Symmetric/asymmetric stretching of ketone groups. |

| C=C Aromatic Stretch | 1400 - 1600 | Vibrations of the aromatic rings. |

| C-O Stretch (Phenolic) | 1250 - 1350 | Stretching of the carbon-oxygen single bond. |

| C-Br Stretch | 500 - 650 | Stretching of the carbon-bromine bond. |

Computational Modeling of Electrochemical Parameters and Redox Potentials

The redox behavior of quinones is central to their biological and chemical function. Computational electrochemistry uses theoretical models to predict reduction potentials. researchgate.net By calculating the Gibbs free energy change (ΔG) for the reduction process (often a two-step, one-electron transfer), the standard reduction potential (E°) can be estimated using the Nernst equation. Continuum solvent models are often employed to simulate the solution-phase environment. researchgate.netelectrochemsci.org

The redox potential of 6-Bromo-1,4-dihydroxyanthracene-9,10-dione is influenced by its substituents. The electron-donating hydroxyl groups tend to lower the reduction potential (making it harder to reduce) compared to the parent anthraquinone. Conversely, the electron-withdrawing bromine atom will increase the reduction potential (making it easier to reduce). Computational models can quantify these competing effects to predict the precise redox potentials for the two successive one-electron reduction steps. researchgate.netresearchgate.net

Studies on Intramolecular Hydrogen Bonding Networks and Stability

The structure of 1,4-dihydroxyanthracene-9,10-dione is significantly stabilized by two strong intramolecular hydrogen bonds (O—H···O=C). These interactions create two stable six-membered quasi-rings. nih.govnih.gov Computational methods can provide deep insights into the nature and strength of these bonds.

Molecular Docking Simulations for Interaction Mechanism Prediction

While specific molecular docking studies for 6-bromo-1,4-dihydroxyanthracene-9,10-dione are not extensively available in the reviewed literature, computational simulations of structurally similar anthraquinone derivatives provide significant insights into the potential interaction mechanisms of this compound with biological targets. These studies collectively suggest that the binding affinity and specificity of anthraquinone-based molecules are governed by a combination of hydrogen bonding, hydrophobic interactions, and the electronic effects of their substituents.

Molecular docking analyses of various anthracene-9,10-dione derivatives have revealed their potential to bind to the active sites of several key proteins implicated in disease pathways. For instance, substituted anthraquinones have been investigated as inhibitors of enzymes like Topoisomerase II and Aurora Kinase A. nih.govneuroquantology.com In these simulations, the core anthraquinone scaffold typically orients itself within a binding pocket, stabilized by a network of non-covalent interactions.

The 1,4-dihydroxy substitution on the anthracene-9,10-dione core is predicted to be crucial for forming specific hydrogen bonds with amino acid residues in the target protein's active site. The hydroxyl groups can act as both hydrogen bond donors and acceptors, a feature commonly observed in the interaction of heterocyclic anthraquinone derivatives with kinase domains. nih.govacs.org For example, the quinone moiety in some docked compounds has been shown to interact with hinge region residues, such as Alanine, via hydrogen bonds, which is a critical factor for stable binding and affinity. nih.govacs.org

Furthermore, the bromine atom at the 6-position is anticipated to influence the compound's binding properties. The presence of a halogen, such as bromine, can enhance the anti-cancer activity of related compounds like hydroxyxanthones. ikm.org.my In molecular docking simulations, the bromine substituent can participate in halogen bonds or increase the hydrophobicity of a specific region of the molecule, thereby influencing its orientation and interactions within a hydrophobic pocket of the target protein. Studies on bromo-substituted methyl hydroquinone (B1673460) have shown lower binding energy and more potent inhibitory activity compared to the non-brominated counterpart, highlighting the significant role of the bromine substituent.

The following tables summarize findings from molecular docking studies on related anthraquinone derivatives, which can be used to predict the interaction profile of 6-bromo-1,4-dihydroxyanthracene-9,10-dione.

| Compound Class | Protein Target | Key Predicted Interactions | Interacting Residues (Examples) |

| Anthracene-9,11-dione derivatives | Topoisomerase II | Conventional Hydrogen Bonds | LYS638, ASN790, GLN805 neuroquantology.com |

| Heterocyclic Anthraquinone derivatives | Aurora Kinase A | Hydrogen Bonds, Hydrophobic Contacts | Ala213 (hinge region), Pro138 nih.gov |

| Interaction Type | Contributing Moiety on 6-Bromo-1,4-dihydroxyanthracene-9,10-dione | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | 1,4-dihydroxy groups, 9,10-dione oxygens | Polar residues (e.g., Serine, Threonine, Asparagine, Glutamine, Lysine) |

| Hydrophobic Interactions | Anthracene (B1667546) ring system | Nonpolar residues (e.g., Alanine, Valine, Leucine, Isoleucine, Phenylalanine) |

| Halogen Bonding/Enhanced Hydrophobicity | 6-bromo substituent | Various residues within the binding pocket |

It is important to note that these are predictive insights based on computational models of analogous compounds. Experimental validation through co-crystallization studies or detailed biophysical assays would be necessary to confirm the precise binding mode and interaction mechanism of 6-bromo-1,4-dihydroxyanthracene-9,10-dione with specific biological targets.

Electrochemical Characteristics and Redox Mechanisms of 6 Bromo 1,4 Dihydroxyanthracene 9,10 Dione

Cyclic Voltammetry Analysis: Reduction Potentials and Electron Transfer Processes

The electrochemical reduction of the anthraquinone (B42736) core typically proceeds through two successive one-electron transfer steps. In aprotic media, these steps are often well-separated, leading to the formation of a stable anion radical and subsequently a dianion. The presence of hydroxyl groups in the 1 and 4 positions, as in the parent compound quinizarin (B34044), influences these reduction potentials.

Cyclic voltammetry studies on analogous, non-brominated dihydroxyanthraquinones in aqueous and mixed solvent systems reveal a complex behavior dependent on the pH of the medium. lookchem.com In pure and aqueous dimethylformamide, compounds like sodium 1,4-dihydroxy-9,10-anthraquinone-2-sulphonate undergo two successive one-electron reductions. lookchem.com This process involves the formation of a semiquinone radical through comproportionation between the quinone and its dianion. lookchem.com However, in pure aqueous buffered solutions at acidic, neutral, and alkaline pH, the reduction often follows a one-step, two-electron process. lookchem.com In acidic conditions, this reduction involves two protons and two electrons, while at neutral and alkaline pH, it is proton-independent. lookchem.com

For the parent compound, quinizarin (1,4-dihydroxyanthraquinone), the reversible reduction in the presence of oxygen has been observed at -0.535 V (vs. SCE) at a pH of 6.84. nih.govnih.gov The introduction of a bromo substituent at the 6-position is expected to shift these reduction potentials to more positive values due to the electron-withdrawing nature of halogens.

Table 1: Illustrative Reduction Potentials of Quinizarin (Parent Compound)

| Process | Potential (V vs. SCE) | pH | Medium |

| Reversible Reduction | -0.535 | 6.84 | Aqueous |

Note: This data is for the parent compound, quinizarin. The presence of a bromo substituent on the 6-Bromo-1,4-dihydroxyanthracene-9,10-dione would likely result in a positive shift of these potentials.

Influence of Substituents on Redox Properties of the Anthraquinone Core

Substituents on the anthraquinone nucleus significantly modulate its electronic properties and, consequently, its redox behavior. Electron-donating groups, such as alkoxy groups, tend to shift the reduction potentials to more negative values, making the molecule harder to reduce. acs.org Conversely, electron-withdrawing groups, like the bromo group in 6-Bromo-1,4-dihydroxyanthracene-9,10-dione, are anticipated to have the opposite effect.

The Hammett constants of substituents can be correlated with their reductive potentials. lookchem.com The bromo substituent at the 6-position will draw electron density from the aromatic ring system, thereby lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This facilitates the acceptance of electrons, resulting in a less negative (more positive) reduction potential compared to the unsubstituted quinizarin.

The hydroxyl groups at the 1 and 4 positions are electron-donating through resonance but can also participate in intramolecular hydrogen bonding, which influences the planarity and electronic structure of the molecule, thereby affecting the redox potentials.

Mechanistic Investigations of Electron Transfer in Non-Aqueous and Aqueous Media

The mechanism of electron transfer in anthraquinone derivatives is highly dependent on the solvent system.

In non-aqueous media , such as dimethylsulfoxide, the reduction of similar dihydroxyanthraquinones points to two distinct electron transfers, leading to the formation of an anion radical and then a dianion. researchgate.net These intermediates can be identified using coupled electrochemical and spectral techniques. researchgate.net

In aqueous media , the redox mechanism is further complicated by the involvement of proton transfers, leading to pH-dependent electrochemical behavior. researchgate.net For the parent compound quinizarin, the electrochemical mechanism is associated with proton transfer. nih.gov The reduction process can be described as a chemical-electrochemical-chemical (CEC) mechanism, where the electrochemical reaction is coupled with preceding interactions and subsequent protonation of the reduced species. researchgate.net The number of protons involved in the reaction can vary with the pH of the solution. lookchem.com

Determination of Diffusion Coefficients and Heterogeneous Electron Transfer Rate Constants

The diffusion coefficient (D) is a measure of the rate at which the electroactive species moves to the electrode surface and is a key parameter in understanding electrochemical kinetics. For various quinones, including those with structures analogous to the target compound, diffusion coefficients have been estimated from cyclic voltammetry measurements. lookchem.com The peak current density observed in cyclic voltammetry is dependent on the number of electrons transferred, the concentration of the analyte, and its diffusion coefficient. dtu.dk

The heterogeneous electron transfer rate constant (k⁰) provides insight into the kinetics of the electron transfer at the electrode-solution interface. This can also be determined from cyclic voltammetry data, particularly by analyzing the peak separation at different scan rates.

Electrochemical Stability and Degradation Pathways

The stability of anthraquinone derivatives under electrochemical conditions is crucial for their practical applications, such as in redox flow batteries. mdpi.com Degradation of the anthraquinone core can occur, particularly through irreversible oxidation. For quinizarin, an irreversible oxidation that leads to the molecule's degradation occurs at +0.386 V (vs. SCE) at pH 6.84. nih.govnih.gov This oxidation can switch off the mechanistic pathway that leads to the formation of reactive oxygen species. nih.gov

Studies on other dihydroxyanthraquinones have shown that decomposition can lead to the formation of species like dihydroxy-anthrone and its tautomer, dihydroxy-anthranol. chemrxiv.orgchemrxiv.org However, it has also been demonstrated that these degradation products can, in some cases, be electrochemically converted back to the parent anthraquinone, suggesting a potential for regeneration. chemrxiv.orgchemrxiv.org The stability of sulfonated anthraquinone derivatives has been shown to be dependent on the state of charge, with enhanced capacity decay observed for fully charged electrolytes. mdpi.com The presence of the bromo substituent may influence the stability and specific degradation pathways of 6-Bromo-1,4-dihydroxyanthracene-9,10-dione, a subject that warrants further investigation.

Advanced Chemical Reactivity and Derivatization Strategies

Reactions at the Bromine Substituent: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the anthraquinone (B42736) scaffold is a key functional handle for introducing molecular complexity through carbon-carbon and carbon-heteroatom bond formation. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose, enabling the synthesis of a diverse range of derivatives.

The Suzuki-Miyaura coupling is a prominent method for creating new C-C bonds. This reaction typically involves the coupling of the bromoanthraquinone with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. For instance, related compounds like 1-hydroxy-2-bromoanthraquinone have been successfully coupled with various arylboronic acids, demonstrating the feasibility of this transformation on the brominated anthraquinone core. This approach allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 6-position.

The Heck reaction offers another pathway for C-C bond formation by coupling the bromo-anthraquinone with an alkene. This reaction is catalyzed by a palladium complex and typically requires a base. While direct examples with 6-Bromo-1,4-dihydroxyanthracene-9,10-dione are not extensively detailed, the reaction is widely applied to aryl bromides, suggesting its potential for introducing alkenyl groups onto the anthraquinone framework.

The Sonogashira coupling is a reliable method for forming a C-C bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. This reaction would enable the introduction of alkynyl moieties at the 6-position of the anthraquinone structure, yielding precursors for more complex molecular architectures. The reaction is known for its mild conditions and tolerance of various functional groups.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(0) or Pd(II) catalyst, Base | C(sp²)–C(sp²) |

| Heck | Alkene | Pd(0) or Pd(II) catalyst, Base | C(sp²)–C(sp²) |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C(sp²)–C(sp) |

Reactions Involving the Hydroxyl Groups: Alkylation and Acylation Reactions

The two peri-hydroxyl groups at the 1- and 4-positions are acidic and can be readily functionalized through alkylation and acylation reactions. These transformations alter the electronic properties and solubility of the parent molecule.

Alkylation reactions, such as methylation or etherification with other alkyl halides, can be performed to convert the hydroxyl groups into ethers. For example, the methylation of 1,4-dihydroxyanthraquinone (quinizarin) derivatives is a common strategy. These reactions typically proceed in the presence of a base, such as potassium carbonate, and an alkylating agent, like methyl iodide. This modification can protect the hydroxyl groups and influence the molecule's reactivity in subsequent steps.

Acylation involves the reaction of the hydroxyl groups with an acylating agent, such as an acid chloride or anhydride (B1165640), to form ester linkages. The acylation of 1,4-dihydroxyanthraquinone to yield 9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate has been reported as a straightforward transformation. This reaction is often carried out in the presence of a base or a catalyst to facilitate the esterification process. Acylation serves not only as a method for derivatization but also as a protective strategy for the hydroxyl groups.

| Reaction Type | Reagent | Functional Group Formed | Purpose |

|---|---|---|---|

| Alkylation | Alkyl Halide (e.g., CH₃I) | Ether (e.g., -OCH₃) | Derivatization, Protection |

| Acylation | Acyl Halide / Anhydride | Ester (e.g., -OCOCH₃) | Derivatization, Protection |

Nucleophilic Substitution Reactions on the Anthraquinone Ring

The anthraquinone core, particularly when substituted with halogens and activating hydroxyl groups, is susceptible to nucleophilic substitution reactions. The presence of the 1,4-dihydroxy groups (a quinizarin (B34044) structure) activates the halogen at the 2-position (in this case, the bromine at the 6-position is more distant) for nucleophilic attack.

Specifically, 2-bromoquinizarine is known to react with nucleophiles like sodium sulfide, leading to the displacement of the bromine atom. This suggests that 6-Bromo-1,4-dihydroxyanthracene-9,10-dione could undergo similar reactions with various nucleophiles. Amines, for instance, can displace the hydroxyl groups in 1,4-dihydroxyanthraquinone, and this reactivity can be extended to halogenated derivatives. The reaction of 1,4-dihydroxyanthraquinone derivatives with amines like butylamine (B146782) can lead to mono- or di-substituted aminoanthraquinones. Thiol-based nucleophiles can also react with quinone systems, indicating another potential avenue for functionalization.

Oxidative and Reductive Transformations of the Anthraquinone Moiety

The anthraquinone core is a redox-active system, capable of undergoing both oxidative and reductive transformations. These reactions are central to the chemical behavior of this class of compounds.

Reduction of the quinone moiety typically proceeds in a stepwise manner. The two carbonyl groups can be reduced to form a hydroquinone (B1673460) structure. This transformation significantly alters the electronic structure and color of the compound. The reduction can be achieved using various reducing agents. Studies on 1,4-dihydroxyanthraquinone have explored its photoinduced one-electron reduction, highlighting the electrochemical nature of this process.

Oxidative reactions can also occur, although the anthraquinone core is relatively stable to oxidation. Under certain conditions, oxidative degradation can take place. Interestingly, in related systems like 9-bromoanthracene, oxidation can lead to the formation of anthraquinone with the loss of the bromine substituent, suggesting that harsh oxidative conditions might affect the C-Br bond. Anthraquinones themselves can act as photocatalysts for oxidation reactions, participating in redox cycles involving excited states and radical intermediates.

Functionalization through Multi-Component Reactions

Multi-component reactions (MCRs) provide a powerful and efficient strategy for building molecular complexity in a single step. The anthraquinone scaffold can be incorporated into products of MCRs, although direct use of 6-Bromo-1,4-dihydroxyanthracene-9,10-dione as a starting component is less common than using functionalized derivatives.

The Ugi four-component reaction (U-4CR) is a prominent MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-aminoacyl amide derivative. This reaction has been successfully applied to synthesize donor-anthraquinone dyads, where an anthraquinone-2-carbaldehyde served as the aldehyde component. This demonstrates that the anthraquinone core is compatible with the conditions of the Ugi reaction, suggesting that derivatives of 6-Bromo-1,4-dihydroxyanthracene-9,10-dione could be designed to participate in such transformations.

The Passerini three-component reaction is another valuable MCR that involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. Similar to the Ugi reaction, an appropriately functionalized anthraquinone derivative, such as an aldehyde, could be used as a substrate. The reaction is known for its high atom economy and convergence, making it an attractive method for generating libraries of complex molecules based on the anthraquinone framework.

Compound Index

| Compound Name |

|---|

| 6-Bromo-1,4-dihydroxyanthracene-9,10-dione |

| 1-hydroxy-2-bromoanthraquinone |

| Arylboronic acid |

| Palladium |

| Copper(I) |

| 1,4-dihydroxyanthraquinone (Quinizarin) |

| Potassium carbonate |

| Methyl iodide |

| 9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate |

| 2-bromoquinizarine |

| Sodium sulfide |

| Butylamine |

| Hydroquinone |

| 9-bromoanthracene |

| Anthraquinone-2-carbaldehyde |

| Isocyanide |

| α-aminoacyl amide |

| α-acyloxy amide |

Applications in Advanced Materials Science and Engineering

Integration in Organic Electronic Devices

The electronically active anthraquinone (B42736) core is a common building block for organic semiconducting materials. The presence of both bromo and hydroxyl groups on this core in 6-Bromo-1,4-dihydroxyanthracene-9,10-dione can be expected to modulate its electronic properties, influencing its potential for integration into various organic electronic devices.

Anthraquinone derivatives are utilized in the synthesis of more complex, conjugated structures for applications in OLEDs and OPVs. ossila.com The bromo and 9,10-dione functional groups on compounds like 2,6-dibromoanthraquinone (B1313628) serve as handles to extend the conjugation of the anthracene (B1667546) core, a critical factor for developing efficient semiconducting small molecules and polymers. ossila.com These extended conjugated systems are essential for charge transport and light emission or absorption in OLEDs and OPVs, respectively.

While specific studies on 6-Bromo-1,4-dihydroxyanthracene-9,10-dione in these applications are not prominent, its structural similarity to other functionalized anthraquinones suggests its potential as a precursor or a component in the design of novel materials for these devices. The hydroxyl groups could further influence the electronic properties and intermolecular interactions, which are key parameters in the performance of organic electronic devices.

The performance of Organic Field-Effect Transistors (OFETs) is highly dependent on the molecular packing and charge transport characteristics of the organic semiconductor used. The planarity of the anthraquinone core is advantageous for achieving the ordered molecular packing required for efficient charge mobility. The bromo and hydroxyl substituents on 6-Bromo-1,4-dihydroxyanthracene-9,10-dione would influence its solid-state packing and energy levels (HOMO/LUMO), thereby affecting its performance as an active material in OFETs. Research on related anthraquinone-based materials demonstrates their potential in this area. ossila.com

Electrode Materials for Energy Storage Systems

Quinone-based molecules are extensively studied for their potential as electrode materials in various energy storage systems due to their tunable redox potentials and good electrochemical reversibility. nih.gov Dihydroxyanthraquinone (DHAQ) derivatives, in particular, have been explored as anolytes in aqueous organic redox flow batteries. nih.gov

Aqueous organic redox flow batteries (AORFBs) are a promising technology for large-scale energy storage. nih.gov In these systems, organic molecules that can undergo reversible redox reactions are dissolved in an electrolyte and stored in external tanks. The energy is converted and stored by pumping these electrolytes through an electrochemical cell.

Dihydroxyanthraquinone derivatives are attractive candidates for the negative electrolyte (anolyte) in AORFBs because they can undergo a two-electron reduction at relatively low potentials. nih.gov However, their practical application has been hindered by issues of poor chemical stability and low water solubility. nih.gov

The mechanism of operation involves the reversible reduction and oxidation of the quinone functional groups. During charging, the dihydroxyanthraquinone is reduced to its hydroquinone (B1673460) form, storing energy. During discharge, the hydroquinone is oxidized back to the quinone, releasing the stored energy.

Research on various DHAQ isomers has revealed that their stability is highly dependent on the position of the hydroxyl groups. nih.gov For instance, 1,5-DHAQ has shown significantly better stability compared to 2,6-DHAQ. nih.gov This is attributed to a hydrogen-bond-mediated degradation mechanism that is more prevalent in the 2,6-isomer. nih.gov The position of the bromo group in 6-Bromo-1,4-dihydroxyanthracene-9,10-dione would similarly be expected to influence its redox potential, solubility, and stability in an RFB setting.

| Property | 1,2-DHAQ | 1,5-DHAQ | 2,6-DHAQ |

| Capacity Retention (after ~3 days) | 78.8% | 96.0% | 65.8% |

| Temporal Fading Rate (% per hour) | 0.30% | 0.06% | 0.50% |

This interactive table is based on data for dihydroxyanthraquinone isomers in an aqueous redox flow battery. nih.gov

Quinone-based materials are also being investigated for their use in proton batteries. In these systems, the charge is carried by protons, which are shuttled between the electrodes during the charge and discharge cycles. The redox activity of the quinone/hydroquinone couple is central to the operation of these batteries. The presence of hydroxyl groups in 6-Bromo-1,4-dihydroxyanthracene-9,10-dione could facilitate proton transport and storage, making it a compound of interest for this emerging energy storage technology.

Photocatalytic Applications: Mechanisms and Efficiency

Anthraquinones are recognized as efficient photocatalysts that can participate in various redox reactions upon photoexcitation. nih.gov They can act as photosensitizers, absorbing light and transferring the energy to other molecules, or directly participate in electron transfer processes.

The general mechanism for anthraquinone photocatalysis involves the absorption of light to form an excited singlet state, followed by intersystem crossing to a more stable triplet state. nih.gov This excited triplet state is a potent oxidizing and reducing agent. It can abstract a hydrogen atom from a suitable donor molecule, initiating a radical chain reaction, or transfer an electron to an acceptor molecule.

The efficiency of an anthraquinone photocatalyst is significantly influenced by its substituents. Halogen substitution, for instance, has been shown to increase the intersystem crossing efficiency, leading to a higher population of the reactive triplet state and thus enhanced photocatalytic activity. nih.gov Specifically, bromo-substituted anthraquinones have demonstrated higher reactivity than their chloro-substituted counterparts. nih.gov This suggests that the bromo group in 6-Bromo-1,4-dihydroxyanthracene-9,10-dione could enhance its photocatalytic performance. The hydroxyl groups would also play a role in modulating the electronic properties and reactivity of the excited state.

| Substituent at position 2 | Relative Photocatalytic Reactivity |

| Amino | No reactivity |

| Hydrogen | Baseline |

| Chlorine | Increased |

| Bromine | Most reactive |

This interactive table illustrates the effect of substituents on the photocatalytic reactivity of anthraquinones. nih.gov

Development of Chemical Sensors and Probes

The anthraquinone scaffold is a well-established platform for the design of fluorescent and colorimetric sensors. The electron-rich aromatic system and the presence of heteroatom substituents in 6-Bromo-1,4-dihydroxyanthracene-9,10-dione give rise to intrinsic photophysical properties that can be modulated by interaction with specific analytes. The bromo and hydroxyl groups serve as convenient handles for synthetic modification, enabling the attachment of specific recognition units to create highly selective and sensitive probes.

The development of chemical sensors based on anthraquinone derivatives often involves tuning the intramolecular charge transfer (ICT) process. The hydroxyl groups on the 1 and 4 positions of the anthraquinone core act as electron-donating groups, while the carbonyl groups are electron-withdrawing. This inherent donor-acceptor character can be further functionalized. For instance, the bromo substituent at the 6-position can be replaced through nucleophilic substitution or cross-coupling reactions to introduce a variety of analyte-binding moieties.

Research on related bromo-anthraquinone compounds has demonstrated the feasibility of this approach. For example, palladium-catalyzed reactions, such as the Suzuki or Sonogashira coupling, can be employed to attach aryl or alkynyl groups to the anthraquinone core at the position of the bromo group. researchgate.net These attached groups can be designed to have specific affinities for target ions or molecules. Upon binding of the analyte, the electronic properties of the entire molecule are altered, leading to a detectable change in its fluorescence or absorption spectrum.

While specific studies on 6-Bromo-1,4-dihydroxyanthracene-9,10-dione as a chemical sensor are not extensively documented, the principles derived from similar structures are directly applicable. The hydroxyl groups can also participate in analyte recognition, for instance, through hydrogen bonding or by acting as protonation/deprotonation sites for pH sensing. The combination of the bromo and dihydroxy functionalities offers a versatile platform for creating a diverse library of sensory molecules.

Table 1: Potential Sensing Applications Based on Functional Groups of 6-Bromo-1,4-dihydroxyanthracene-9,10-dione

| Functional Group | Potential Role in Sensing | Example of Target Analytes |

|---|---|---|

| Bromo Group | Site for functionalization via cross-coupling reactions to attach recognition units. | Metal ions, anions, small organic molecules |

| Hydroxyl Groups | Analyte binding site through hydrogen bonding; pH-sensitive due to protonation/deprotonation. | pH, fluoride (B91410) ions, certain metal cations |

Functionalization for Polymer and Composite Materials

The incorporation of 6-Bromo-1,4-dihydroxyanthracene-9,10-dione into polymers and composite materials can impart desirable properties such as color, UV-resistance, and redox activity. Both the hydroxyl and bromo groups can be utilized as reactive sites for grafting the molecule onto existing polymer chains or for incorporating it as a monomer in polymerization reactions.

The hydroxyl groups of dihydroxyanthraquinone derivatives are known to undergo reactions such as esterification. For instance, they can be reacted with methacryloyl chloride to introduce polymerizable methacrylate (B99206) groups. beilstein-journals.org The resulting monomer can then be copolymerized with other vinyl monomers to produce polymers with covalently bound anthraquinone units. This approach prevents leaching of the dye from the polymer matrix, which is a significant advantage in applications requiring long-term stability and safety, such as in textiles or food packaging.

Alternatively, the bromo group offers another route for polymer functionalization. Through reactions like nucleophilic aromatic substitution, the anthraquinone moiety can be attached to polymers containing suitable nucleophilic groups. Furthermore, the bromo-functionalized anthraquinone can act as a monomer in polycondensation reactions, for example, with diamines or diols, to form new classes of polymers with the anthraquinone unit integrated into the polymer backbone. Research on other bromo-anthraquinones has shown their utility in synthesizing polymers for applications in organic electronics and photocatalysis. coventry.ac.uk

The resulting functionalized polymers and composites could exhibit a range of interesting properties. The anthraquinone unit can act as a built-in dye, providing permanent coloration. Its inherent UV-absorbing properties can enhance the photostability of the host polymer. Moreover, the redox-active nature of the anthraquinone core could be exploited in the development of electroactive polymers for applications in energy storage or as redox mediators in composite materials.

Table 2: Potential Polymer Functionalization Strategies for 6-Bromo-1,4-dihydroxyanthracene-9,10-dione

| Functional Group | Polymerization/Functionalization Method | Potential Properties of the Resulting Material |

|---|---|---|

| Hydroxyl Groups | Esterification with polymerizable groups (e.g., methacrylates) followed by copolymerization. | Covalently bound colorant, increased thermal stability. |

| Bromo Group | Nucleophilic substitution with functional polymers; polycondensation monomer. | Polymers with anthraquinone in the backbone, enhanced optical and electronic properties. |

Mechanistic Studies of Biochemical Interactions Chemical Perspective

Enzyme Inhibition Mechanisms through Molecular Interaction Analysis

While specific kinetic studies on 6-Bromo-1,4-dihydroxyanthracene-9,10-dione are not extensively documented in publicly available literature, the inhibitory potential of the broader anthraquinone (B42736) class against various enzymes, including topoisomerases, is well-established. The following subsections extrapolate potential mechanisms based on studies of structurally related compounds.

Topoisomerase II: Anthracycline antibiotics, a well-known class of anthraquinone derivatives, are recognized as potent inhibitors of topoisomerase II. These enzymes are vital for managing DNA topology during replication, transcription, and recombination. The primary mechanism of inhibition by many anthracyclines involves the stabilization of the topoisomerase II-DNA cleavage complex. This action effectively transforms the enzyme into a cellular toxin, leading to the accumulation of double-strand breaks in the DNA. It is plausible that 6-Bromo-1,4-dihydroxyanthracene-9,10-dione could act as a topoisomerase II poison, interfering with the enzyme's ability to religate cleaved DNA strands. This interference is thought to occur through the intercalation of the planar anthraquinone ring system between DNA base pairs at the site of cleavage.

In silico modeling studies on other quinones have predicted interactions with key residues in the ATPase domain of human topoisomerase IIα, such as Ser-148, Ser-149, Asn-150, and Asn-91. nih.gov Inhibition of the ATPase activity is a potential mechanism that could prevent the enzyme from completing its catalytic cycle. nih.gov

Cytochrome P-448 and NADH dehydrogenase: Specific inhibitory mechanisms of 6-Bromo-1,4-dihydroxyanthracene-9,10-dione against Cytochrome P-448 and NADH dehydrogenase have not been detailed in the reviewed literature. However, the redox-active nature of the quinone moiety suggests a potential for interaction with electron transport chain components. Quinones can participate in redox cycling, which could interfere with the function of enzymes like NADH dehydrogenase by accepting electrons and generating reactive oxygen species.

Interaction with Nucleic Acids: Binding Modes and Structural Implications

The planar aromatic structure of 6-Bromo-1,4-dihydroxyanthracene-9,10-dione suggests a strong potential for interaction with nucleic acids, primarily DNA. The binding modes of anthraquinone derivatives with DNA are generally categorized into two main types: intercalation and groove binding. nih.gov

Intercalation: This binding mode involves the insertion of the planar anthraquinone ring system between the base pairs of the DNA double helix. This interaction is stabilized by π-π stacking interactions between the aromatic rings of the compound and the DNA bases. nih.gov Intercalation can lead to significant structural distortions in the DNA, such as unwinding of the helix and an increase in its length, which can interfere with DNA replication and transcription. nih.gov The presence of hydroxyl groups on the anthraquinone core can further stabilize this interaction through the formation of hydrogen bonds with the DNA backbone or the edges of the base pairs.

Groove Binding: Alternatively, anthraquinone derivatives can bind to the major or minor grooves of the DNA helix. This type of interaction is typically driven by hydrogen bonding, van der Waals forces, and electrostatic interactions between the compound and the functional groups within the DNA grooves. Molecular docking studies with other anthraquinone derivatives have shown that substituents on the anthraquinone scaffold can influence the preference for groove binding over intercalation. nih.gov

The specific binding mode and affinity of 6-Bromo-1,4-dihydroxyanthracene-9,10-dione for DNA would be influenced by factors such as the position of the bromo and hydroxyl substituents, as well as the ionic strength and pH of the medium.

Molecular Pathways of Radical Species Generation and Quenching by Anthraquinones

The quinone structure of 6-Bromo-1,4-dihydroxyanthracene-9,10-dione endows it with redox properties, enabling it to participate in the generation and quenching of radical species.

Radical Generation: Anthraquinones can undergo one-electron reduction to form semiquinone radicals. This process can be catalyzed by cellular reductases, such as NADPH-cytochrome P450 reductase. In the presence of molecular oxygen, the semiquinone radical can donate an electron to oxygen to generate the superoxide (B77818) anion radical (O₂⁻), regenerating the parent quinone. This process, known as redox cycling, can lead to the continuous production of reactive oxygen species (ROS), inducing oxidative stress within cells.

Radical Quenching: Conversely, the phenolic hydroxyl groups present in 6-Bromo-1,4-dihydroxyanthracene-9,10-dione confer antioxidant properties, allowing it to quench free radicals. Theoretical studies on natural anthraquinones suggest that they can scavenge superoxide and hydroperoxide radicals. nih.gov The primary mechanisms for radical scavenging by phenolic compounds include: mdpi.com

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it. The resulting anthraquinone radical is often stabilized by resonance.

Sequential Proton Loss Electron Transfer (SPLET): This mechanism involves the deprotonation of the phenolic hydroxyl group, followed by electron transfer from the resulting phenoxide anion to the radical.

Computational studies have indicated that the SPLET mechanism is often favored in polar environments, while the HAT mechanism may predominate in the gas phase. nih.gov The efficiency of radical scavenging is influenced by the bond dissociation enthalpy (BDE) of the O-H bond, with a lower BDE indicating a greater propensity for hydrogen atom donation. mdpi.com

Structure-Activity Relationship Studies at the Molecular Level

The biological activity of anthraquinone derivatives is highly dependent on the nature and position of substituents on the aromatic rings. Structure-activity relationship (QSAR) studies aim to correlate these structural features with their biochemical effects. mdpi.comnih.gov

Influence of Hydroxyl Groups: The presence and position of hydroxyl groups are critical for the biological activity of anthraquinones. The 1,4-dihydroxy substitution pattern in 6-Bromo-1,4-dihydroxyanthracene-9,10-dione is known to be important for DNA intercalation and topoisomerase II inhibition in related compounds. The hydroxyl groups can form intramolecular hydrogen bonds with the adjacent carbonyl oxygen, influencing the planarity and electronic properties of the molecule. They also serve as hydrogen bond donors for interactions with biological targets and are key to the radical scavenging activity.